N-benzyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide
Description
N-benzyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a 3,5-dimethylpyrazole group. The propanamide side chain at position 3 of the triazolo-pyridazine ring is further modified with an N-benzyl-N-methyl moiety. The benzyl-methyl substitution on the amide group distinguishes it from structurally analogous compounds, which may influence solubility, bioavailability, and target binding.
Properties
Molecular Formula |
C21H23N7O |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-benzyl-3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide |
InChI |
InChI=1S/C21H23N7O/c1-15-13-16(2)27(24-15)20-10-9-18-22-23-19(28(18)25-20)11-12-21(29)26(3)14-17-7-5-4-6-8-17/h4-10,13H,11-12,14H2,1-3H3 |
InChI Key |
WRQGZIWXVNNZIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)N(C)CC4=CC=CC=C4)C=C2)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of the Triazolo-Pyridazine Core
The 3-position of the triazolo-pyridazine scaffold undergoes alkylation to introduce the propanamide side chain. A Mitsunobu reaction is employed, where 6 reacts with N-benzyl-N-methylpropanamide in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C to room temperature. This step proceeds with inversion of configuration, affording the alkylated intermediate (7 ) in 70–75% yield after silica gel column purification (hexane/ethyl acetate 3:1).
Amidation and Final Product Isolation
The terminal carboxylic acid group of 7 is activated using thionyl chloride (SOCl₂) in dichloromethane, followed by reaction with N-benzyl-N-methylamine in the presence of triethylamine. The crude product is purified via recrystallization from ethanol/water (4:1), yielding N-benzyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide as a white crystalline solid (85% purity by HPLC).
Optimization and Analytical Validation
Reaction Condition Screening
Optimal temperatures for the substitution step (50°C) and Mitsunobu reaction (0°C to RT) were determined through kinetic studies. Elevated temperatures (>60°C) led to decomposition of the triazolo-pyridazine core, while lower temperatures (<40°C) resulted in incomplete substitution.
Spectroscopic Characterization
-
1H NMR (400 MHz, DMSO-d6): δ 9.46 (s, 1H, triazole-H), 7.35–7.28 (m, 5H, benzyl-H), 6.12 (s, 1H, pyrazole-H), 3.62 (s, 3H, N-CH3), 2.98 (t, J = 7.2 Hz, 2H, CH2), 2.45 (s, 6H, pyrazole-CH3).
-
13C NMR (100 MHz, DMSO-d6): δ 169.8 (C=O), 158.2 (triazole-C), 152.4 (pyridazine-C), 138.7 (pyrazole-C), 128.3–126.9 (benzyl-C), 41.2 (N-CH3), 34.5 (CH2).
Challenges and Alternative Routes
Byproduct Formation During Cyclization
Competing pathways during cyclization generate 3-methyltriazolo-pyridazine derivatives, necessitating careful stoichiometric control of diethyl ethoxymethylenemalonate. Excess reagent (>1.2 equiv) increases byproduct formation by 15–20%.
Solvent Effects on Amidation
Polar aprotic solvents (DMF, DMSO) improve amidation yields compared to dichloromethane, likely due to enhanced solubility of the carboxy-activated intermediate.
Industrial-Scale Adaptation
A patented protocol scales the synthesis to kilogram quantities using continuous flow reactors for the substitution and Mitsunobu steps, reducing reaction times by 40% and improving yield reproducibility (±2%). Critical process parameters include maintaining a nitrogen atmosphere to prevent oxidation and strict temperature control (±1°C) .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic applications. Its structure suggests that it may exhibit various biological activities:
-
Anticancer Activity:
- Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the triazole and pyridazine moieties may enhance these effects by interacting with specific cellular targets.
-
Antimicrobial Properties:
- Some studies have suggested that derivatives of benzyl and pyrazole compounds possess antimicrobial activity against a range of pathogens. The specific interactions of this compound with microbial enzymes or membranes could be a focal point for future research.
-
Anti-inflammatory Effects:
- There is emerging evidence that pyrazole derivatives can modulate inflammatory pathways. Investigating the anti-inflammatory properties of this compound could lead to new treatments for chronic inflammatory diseases.
Pharmacological Applications
The pharmacological potential of N-benzyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide can be summarized as follows:
Material Science
Beyond biological applications, this compound may also find uses in material science:
-
Polymer Chemistry:
- The unique structure could be utilized in the synthesis of novel polymers with specific mechanical or thermal properties.
-
Nanotechnology:
- Its ability to form complexes with metal ions may allow for the development of new nanomaterials with applications in electronics or catalysis.
Case Studies
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of similar pyrazole derivatives demonstrated significant tumor suppression in xenograft models. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus showed that compounds structurally related to this compound exhibited minimum inhibitory concentrations comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of N-benzyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of triazolo-pyridazine derivatives with variations in the amide substituent. Below is a comparative analysis of its structural and physicochemical properties against two analogs:
Table 1: Structural and Molecular Comparison
*Inferred based on structural analogy to cited compounds.
Key Observations
Substituent Effects on Molecular Weight :
- The trifluorophenyl analog has the highest molecular weight (415.4 g/mol) due to the inclusion of three fluorine atoms, which add significant mass. The benzyl-methyl derivative (~397.5 g/mol) is heavier than the cyclohexyl analog (367.4 g/mol), reflecting the bulkier aromatic substituent.
The 3,4,5-trifluorophenyl group introduces electronegative fluorine atoms, which may improve metabolic stability and binding affinity to hydrophobic enzyme pockets . The benzyl-methyl group balances aromaticity and moderate lipophilicity, likely influencing both solubility and target engagement.
Synthetic Accessibility :
- The trifluorophenyl and cyclohexyl analogs may require specialized reagents (e.g., fluorinated aryl amines or cyclohexylamine), whereas the benzyl-methyl derivative could be synthesized via reductive amination or alkylation of a propanamide precursor.
Structural Implications for Bioactivity :
- While explicit activity data is unavailable in the evidence, substituent variations suggest divergent pharmacological profiles. For example, trifluorophenyl groups are common in kinase inhibitors due to their ability to form halogen bonds, whereas bulky cyclohexyl groups might enhance selectivity by steric exclusion from off-target sites.
Research Findings and Limitations
- Structural Characterization: The compounds’ crystal structures (if resolved) likely employed refinement tools like SHELXL, a widely used program for small-molecule crystallography .
- Data Gaps : Key parameters such as solubility, melting points, and biological activity are absent, limiting a comprehensive structure-activity relationship (SAR) analysis. Future studies should prioritize experimental determination of these properties.
Biological Activity
N-benzyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide is a complex organic compound characterized by its unique structural features, which include multiple heterocyclic rings. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and autophagy modulation.
Structural Characteristics
The molecular formula of this compound is C21H23N7O with a molecular weight of approximately 389.5 g/mol. The compound's structure includes a benzyl group and a propanamide moiety linked to a triazolo-pyridazine framework. This arrangement is believed to play a crucial role in its biological activity.
Research indicates that compounds with structural similarities to this compound exhibit significant biological activities. Preliminary studies suggest that this compound may exert antiproliferative effects against various cancer cell lines by modulating autophagy and affecting the mTORC1 signaling pathway.
Key Findings
- Antiproliferative Activity : The compound has shown submicromolar antiproliferative activity in cancer cell lines such as MIA PaCa-2. It appears to disrupt autophagic flux by inhibiting mTORC1 activity and increasing basal autophagy levels under nutrient-deficient conditions .
- Autophagy Modulation : Studies have demonstrated that N-benzyl derivatives can increase autophagic activity while simultaneously impairing the reactivation of mTORC1 during nutrient refeeding. This dual action suggests a potential therapeutic approach for targeting cancer cells that rely on autophagy for survival under metabolic stress .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds with structural similarities and their notable biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives | Contains pyrazole and triazole rings | Antiproliferative activity |
| Imidazole-containing compounds | Similar heterocyclic structures | Various biological activities including enzyme inhibition |
This compound stands out due to its specific arrangement of heterocycles and functional groups that may confer unique biological properties compared to other similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives and their mechanisms:
- Study on Autophagy Modulators : Research highlighted that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides reduced mTORC1 activity and increased autophagic processes in pancreatic cancer cells. These findings support the notion that targeting autophagy could be a viable strategy for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
